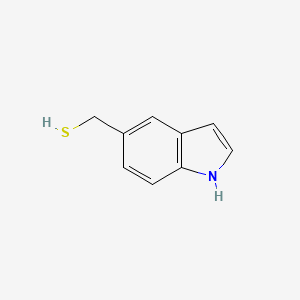
(1H-indol-5-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-indol-5-yl)methanethiol is an organic compound that belongs to the class of indole derivatives It features a thiol group attached to the methylene carbon at the 5-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-5-yl)methanethiol typically involves the introduction of a thiol group to the indole ring. One common method is the reaction of indole-5-carboxaldehyde with a thiol reagent under reducing conditions. The reaction can be carried out using sodium borohydride as the reducing agent in the presence of a suitable solvent such as ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: (1H-indol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indole-5-methane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Indole-5-methane.
Substitution: Thioethers.
科学的研究の応用
(1H-indol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1H-indol-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.
類似化合物との比較
(1H-indol-3-yl)methanethiol: Similar structure but with the thiol group at the 3-position.
(1H-indol-2-yl)methanethiol: Thiol group at the 2-position.
(1H-indol-7-yl)methanethiol: Thiol group at the 7-position.
Uniqueness: (1H-indol-5-yl)methanethiol is unique due to the position of the thiol group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to other indole derivatives.
特性
分子式 |
C9H9NS |
|---|---|
分子量 |
163.24 g/mol |
IUPAC名 |
1H-indol-5-ylmethanethiol |
InChI |
InChI=1S/C9H9NS/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 |
InChIキー |
OFUXRZALAADFKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2)C=C1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)
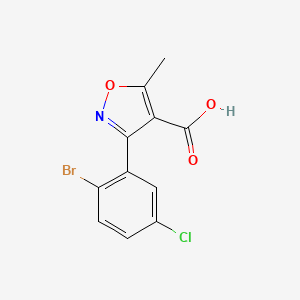

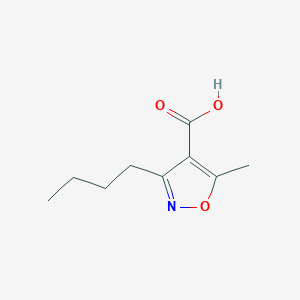
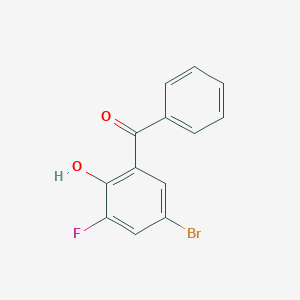

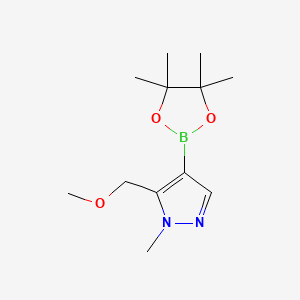
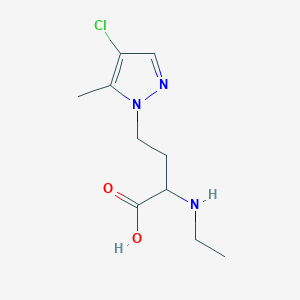
![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)
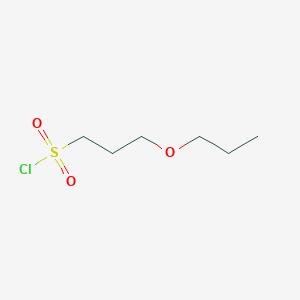
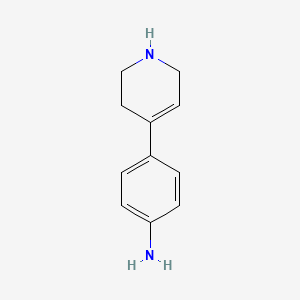
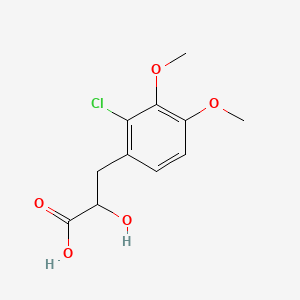
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
